BenchChemオンラインストアへようこそ!

N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide

Lipophilicity Permeability Fragment-Based Drug Design

N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide (CAS 1098347-69-3) is a synthetic halo‑amide building block with the molecular formula C₁₁H₁₃BrClNO and a molecular weight of 290.58 g mol⁻¹. It is classified as a versatile small‑molecule scaffold by commercial suppliers and is offered at a minimum purity of 95 %.

Molecular Formula C11H13BrClNO
Molecular Weight 290.59
CAS No. 1098347-69-3
Cat. No. B2526090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide
CAS1098347-69-3
Molecular FormulaC11H13BrClNO
Molecular Weight290.59
Structural Identifiers
SMILESCC(C(=O)N(C)CC1=CC=C(C=C1)Br)Cl
InChIInChI=1S/C11H13BrClNO/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyORFIDLNLRMDEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide (CAS 1098347-69-3): Core Identity and Procurement Baseline


N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide (CAS 1098347-69-3) is a synthetic halo‑amide building block with the molecular formula C₁₁H₁₃BrClNO and a molecular weight of 290.58 g mol⁻¹ [1]. It is classified as a versatile small‑molecule scaffold by commercial suppliers and is offered at a minimum purity of 95 % . Its structure combines a 4‑bromobenzyl substituent, an N‑methyl group, and a 2‑chloropropanamide backbone, generating a single undefined stereocenter [1]. These features place it within the fragment‑like chemical space commonly exploited in medicinal‑chemistry and agrochemical discovery programmes.

Why N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide Cannot Be Replaced by a Generic Analog


Although many halogenated benzyl‑amide scaffolds appear interchangeable on paper, small variations in substitution pattern, chain length, and halogen identity produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and steric bulk that govern molecular recognition, metabolic stability, and synthetic utility [1][2]. For example, contracting the propanamide chain to an acetamide (CAS 879362‑35‑3) lowers logP by ≈0.4 units and reduces molecular weight by 14 g mol⁻¹, altering both passive permeability and fragment‑growing options [1][2]. Removing the 4‑bromo substituent eliminates a heavy‑atom handle that is essential for orthogonal cross‑coupling sequences, while replacing chlorine with bromine at the 2‑position changes electrophilic reactivity at the α‑carbon. The quantitative evidence in Section 3 confirms that these structural distinctions translate into numerically meaningful differences that directly affect procurement decisions.

Quantitative Differentiation Evidence for N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide (CAS 1098347-69-3)


Lipophilicity Advantage Over the Shorter-Chain Acetamide Analog

The target compound exhibits a computed XLogP3‑AA of 2.9, which is 0.4 log units higher than that of the closest commercially available acetamide analog, N‑[(4‑bromophenyl)methyl]‑2‑chloro‑N‑methylacetamide (CAS 879362‑35‑3), whose XLogP3‑AA is 2.5 [1][2]. In fragment‑based design, a ΔlogP ≥ 0.3 is considered sufficient to influence membrane passage and protein‑binding promiscuity [3].

Lipophilicity Permeability Fragment-Based Drug Design

Dual Halogenation Provides Orthogonal Synthetic Handles Absent in Mono‑Halogenated Analogs

The target compound contains both an aromatic bromine (4‑bromophenyl) and an aliphatic chlorine (2‑chloro), whereas common analogs such as N‑(4‑bromophenyl)‑2‑chloropropanamide (CAS 21262‑08‑8) lack the N‑benzyl connection and N‑methyl group, and N‑benzyl‑2‑chloro‑N‑methylpropanamide lacks aromatic bromine entirely [1][2]. The Br/Cl pair enables chemoselective, sequential cross‑coupling: the aryl bromide undergoes Pd‑catalysed Suzuki, Heck, or Buchwald–Hartwig reactions under conditions that leave the alkyl chloride intact, after which the chloride can be displaced by nucleophiles or engaged in alkyl cross‑coupling [3].

Sequential Cross‑Coupling Chemoselectivity Medicinal Chemistry Building Blocks

Stereochemical Complexity Differentiates Target from Achiral or Racemic Analogs

The target compound possesses one undefined stereocenter at the 2‑position of the propanamide chain, as annotated in PubChem [1]. In contrast, the widely available acetamide analog (CAS 879362‑35‑3) is fully achiral, and the simple N‑(4‑bromophenyl)‑2‑chloropropanamide (CAS 21262‑08‑8) carries a defined stereocenter only if resolved. The presence of an undefined chiral centre means that the compound as supplied is a racemic mixture that can be resolved into enantiomers or used as a mixture, offering flexibility that achiral analogs cannot provide [2].

Chirality Stereoselective Synthesis Fragment Library Design

Supplier‑Reported Purity Profile Supports Direct Use in Screening Collections

The compound is supplied at a minimum purity of 95 % (HPLC) by multiple vendors, including AKSci (Spec: ≥95 %) and is listed as a “versatile small molecule scaffold” by Biosynth . In comparison, the acetamide analog N‑[(4‑bromophenyl)methyl]‑2‑chloro‑N‑methylacetamide is offered at a lower minimum purity of 93 % (Enamine, batch EN300‑22355) [1]. Many fragment‑library providers require an entry threshold of 95 % and a molecular weight ≤ 300 Da; the target compound meets both criteria exactly [2].

Quality Control Fragment Library Procurement Specification

Balanced PSA–LogP Profile Places Compound in Favourable Drug‑Like Chemical Space vs. Heavier Analogs

With a topological polar surface area (tPSA) of 20.3 Ų and a molecular weight of 290.58 Da, the target compound falls within the preferred fragment‑screening envelope (MW ≤ 300, tPSA ≤ 100, logP ≤ 3) [1]. In contrast, the bulkier analog Propanamide, N‑(4‑bromophenyl)‑N‑[(2‑chlorophenyl)methyl]‑2,2‑dimethyl‑ (CAS 879403‑79‑9) has a molecular weight of 380.71 Da and substantially higher lipophilicity, placing it outside the classical fragment space . This difference has practical consequences: the target compound can be used at fragment‑relevant concentrations (typically 200–500 μM) without solubility limitations that plague higher‑MW analogs.

Drug‑Likeness Physicochemical Profile Fragment Screening

N‑Methyl Substituent Offers Metabolic Stability Advantage Over N‑H Amide Analogs

The target compound features an N‑methyl‑capped tertiary amide, whereas compounds such as N‑(4‑bromophenyl)‑2‑chloropropanamide (CAS 21262‑08‑8) contain a secondary amide (N‑H) [1][2]. N‑methylation of amides has been shown class‑wide to reduce susceptibility to amidase‑mediated hydrolysis and to decrease hydrogen‑bond donor count, which in turn can improve passive membrane permeability and metabolic half‑life [3]. Crucially, the target compound has zero H‑bond donors (vs. 1 donor for the N‑H analog), making it suitable for targets in the CNS or intracellular compartments where donor count is a liability.

Metabolic Stability N‑Methylation Amide Bond Stability

Best‑Fit Application Scenarios for N-[(4-Bromophenyl)methyl]-2-chloro-N-methylpropanamide


Fragment Library Enrichment for Lead Discovery

The compound’s molecular weight (290.58 Da), tPSA (20.3 Ų), XLogP3 (2.9), and 95 % purity satisfy the core entry criteria of leading fragment‑library consortia [1]. Its dual‑halogen architecture permits rapid hit expansion via sequential cross‑coupling, while the N‑methyl modification removes the H‑bond donor, improving compatibility with CNS and intracellular targets [1][2]. Procuring this compound for a fragment library directly provides a scaffold that is both rule‑of‑three compliant and synthetically enabling.

Diversity‑Oriented Synthesis Starting Scaffold

The simultaneous presence of an aryl bromide and an alkyl chloride creates two orthogonal exit vectors for library synthesis [2]. Chemists can exploit Pd‑catalysed Suzuki–Miyaura coupling at the bromophenyl position while retaining the α‑chloro substituent for subsequent nucleophilic displacement or alkyl cross‑coupling, enabling the construction of highly diverse compound arrays from a single procurement [2].

Pharmacokinetic Tool Compound for N‑Methylation SAR Studies

Because the compound is pre‑N‑methylated (0 H‑bond donors), it can serve as a control or probe in matched‑pair analyses comparing secondary‑amide analogs to their N‑methyl counterparts [1]. The demonstrated class‑level trend of improved metabolic stability and reduced amide hydrolysis upon N‑methylation supports its use in pharmacokinetic profiling studies, especially when evaluating CNS‑penetrant candidates [1][3].

Chiral Resolution and Enantiomer‑Specific Activity Profiling

The undefined stereocenter at C2 makes the commercially supplied racemate a convenient starting material for chiral chromatographic resolution [1]. This allows research groups to generate both enantiomers in‑house, enabling enantiomer‑specific biochemical or cellular profiling – an advantage that is unavailable with inherently achiral analogs such as the acetamide variant [1][4].

Quote Request

Request a Quote for N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.